molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

Fosciclopirox

货号 B607534
CAS 编号: 1380539-06-9
分子量: 317.28
InChI 键: NTKBXPWLNROYPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosciclopirox, also known as CPX-POM, is a prodrug of Ciclopirox . It is a broad-spectrum antifungal agent used to treat mild to moderate onychomycosis of fingernails and toenails in immunocompetent patients . It is also being developed for the treatment of urothelial cancer .


Synthesis Analysis

Fosciclopirox was synthesized as a phosphoryl-oxymethyl ester of Ciclopirox (CPX) to enable parenteral administration . This was done to overcome the limitations of Ciclopirox Olamine (CPX-O), which has low bioavailability and dose-limiting gastrointestinal toxicities . In rats and dogs, intravenous Fosciclopirox is rapidly and completely metabolized to its active metabolite, Ciclopirox .


Molecular Structure Analysis

Fosciclopirox has a molecular formula of C13H20NO6P and a molecular weight of 317.27 g/mol .


Chemical Reactions Analysis

Upon intravenous administration, Fosciclopirox is rapidly and completely metabolized to its active metabolite, Ciclopirox . Ciclopirox binds to γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation .


Physical And Chemical Properties Analysis

Fosciclopirox is a white solid with excellent water solubility . It is stable when stored as directed and should be protected from light and heat .

科学研究应用

  1. 急性髓系白血病(AML)治疗:Fosciclopirox已被研究用于治疗复发/难治性AML的有效性。它代谢为环吡酮,后者抑制了对Notch激活至关重要的γ-分泌酶复合物蛋白。这种抑制导致AML患者的幼稚细胞计数显著减少(Lin et al., 2022)

  2. 膀胱癌治疗:另一个应用是治疗非肌肉侵袭性(NMIBC)和肌肉侵袭性(MIBC)膀胱癌。在这里,Fosciclopirox的活性代谢物环吡酮作为γ-分泌酶抑制剂,影响Notch和Wnt信号通路。初步研究显示在NMIBC和MIBC患者中在安全性和临床活性方面取得了有希望的结果(Weir et al., 2022)

  3. 癌症治疗中的药代动力学:对Fosciclopirox在大鼠和狗中的药代动力学进行了评估,重点关注其作为治疗尿路上皮癌的潜力。其代谢物环吡酮奥拉明在各种实体肿瘤和血液恶性肿瘤中表现出抗癌活性(Weir et al., 2019)

  4. 靶向γ-分泌酶复合物治疗尿路上皮癌:Fosciclopirox被证明通过靶向γ-分泌酶复合物抑制高级别尿路上皮癌的生长。这在体外和体内模型中都有明显表现。抑制Notch信号通路是其抗癌活性的关键机制(Weir et al., 2021)

安全和危害

Fosciclopirox is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause a burning sensation upon application and is a moderate to severe irritant to the skin and eyes .

未来方向

Fosciclopirox is currently under clinical development by CicloMed and is in Phase I for Transitional Cell Carcinoma (Urothelial Cell Carcinoma) . It is also being studied in combination with cytarabine in patients with relapsed/refractory acute myeloid leukemia .

属性

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosciclopirox

CAS RN

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SJ Weir, P Dandawate, P Ramamoorthy… - Cancer …, 2020 - ciclomed.com
Ciclopirox (CPX) is an FDA-approved topical antifungal agent that has demonstrated preclinical anticancer activity in solid and hematologic malignancies. It’s clinical utility as an oral …
Number of citations: 3 www.ciclomed.com
SJ Weir, R Wood, K Schorno, AE Brinker… - … of Pharmacology and …, 2019 - ASPET
Pharmacokinetic studies in rats and dogs were performed to characterize the in vivo performance of a novel prodrug, fosciclopirox. Ciclopirox olamine (CPX-O) is a marketed topical …
Number of citations: 16 jpet.aspetjournals.org
SJ Weir, P Dandawate, D Standing… - Cell Death & …, 2021 - nature.com
… To establish in vivo preclinical proof of principle, we tested fosciclopirox in the validated N-… ), the pharmacologic activity of fosciclopirox is currently being characterized in a Phase 1 …
Number of citations: 6 www.nature.com
SJ Weir, ER Kessler, JB Kukreja, GS Falchook… - 2022 - ascopubs.org
e16557 Background: Fosciclopirox (F) is being developed for the treatment of non-muscle invasive (NMIBC) and muscle invasive (MIBC) bladder cancer. F is a prodrug which is rapidly …
Number of citations: 0 ascopubs.org
TL Lin, R Wood, T Ham, T Sullivan, P Dandawate… - 2023 - ascopubs.org
… Following intravenous administration, fosciclopirox is rapidly and completely metabolized to its active metabolite ciclopirox (CPX). Given fosciclopirox is a prodrug lacking …
Number of citations: 0 ascopubs.org
TL Lin, R Wood, T Ham, T Sullivan, S Bhattacharyya… - 2022 - ascopubs.org
TPS7069 Background: Fosciclopirox (F) is a γ-secretase inhibitor being developed for the treatment of acute myeloid leukemia (AML). Following intravenous (IV) administration, F is …
Number of citations: 0 ascopubs.org
MR Patel, SV Ulahannan, SJ Weir, R Wood, T Ham… - 2020 - ascopubs.org
518 Background: Fosciclopirox (CPX-POM) is being developed for the treatment of non-muscle invasive and muscle invasive bladder cancer. CPX-POM selectively delivers its active …
Number of citations: 1 ascopubs.org
JA Taylor, R Wood, T Ham, C Casey, P Dandawate… - 2020 - ascopubs.org
TPS604 Background: Fosciclopirox (Ciclopirox Prodrug, CPX-POM) is being developed for the treatment of non-muscle invasive and muscle invasive (MIBC) bladder cancer. CPX-POM …
Number of citations: 0 ascopubs.org
Z Huang, S Huang - Recent patents on anti-cancer drug discovery, 2021 - ncbi.nlm.nih.gov
… in a preclinical pharmacokinetics study, in which fosciclopirox, a CPX-POM prodrug, has high … Following subcutaneous administration of fosciclopirox, the systemic bioavailability of CPX …
Number of citations: 15 www.ncbi.nlm.nih.gov
H Cho, K Kim - Pharmaceutics, 2022 - mdpi.com
… One potential scenario to overcome the above issue is utilizing a CPX-prodrug (Fosciclopirox or CPX-POM) [63], a novel anticancer agent currently being evaluated in patients to avoid …
Number of citations: 1 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。